Cinodine I
Description
Structure
2D Structure
Properties
CAS No. |
60830-76-4 |
|---|---|
Molecular Formula |
C37H59N13O13 |
Molecular Weight |
893.9 g/mol |
IUPAC Name |
(3aR,4S,7S,7aR)-4-[(3R,4R,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[4-[(E)-3-[3-(4-aminobutylamino)propylamino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[3,4-d]imidazole-3-carboxamide |
InChI |
InChI=1S/C37H59N13O13/c1-17-23(29(54)26(45-33(39)40)31(61-17)62-19-8-5-18(6-9-19)7-10-22(52)44-14-4-13-43-12-3-2-11-38)47-36(57)49-30-25(46-34(41)55)28(53)21(16-59-30)63-32-27-24(20(51)15-60-32)48-37(58)50(27)35(42)56/h5-10,17,20-21,23-32,43,51,53-54H,2-4,11-16,38H2,1H3,(H2,42,56)(H,44,52)(H,48,58)(H4,39,40,45)(H3,41,46,55)(H2,47,49,57)/b10-7+/t17-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+/m1/s1 |
InChI Key |
DNVZVPOGAWMZMI-FWDCAGJFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@H]5[C@H]([C@@H](CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cinodine I; LL-BM 123 (sub gamma 1); LL-BM-123-C1; BM-123-G''1; |
Origin of Product |
United States |
Research Findings on Cinodine I
Structural Elucidation Methodologies Applied to this compound
The structural elucidation of this compound, as with other complex natural products, relies heavily on spectroscopic techniques.
Spectroscopic Approaches (e.g., 2D NMR, Mass Spectrometry)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in determining the structure of this compound and its related compounds nih.gov. Structural elucidation of related coumamidines, which are of the cinodine type, has been achieved spectroscopically using 2D NMR correlation experiments and mass spectral data nih.gov. While specific detailed NMR and MS data for this compound were not extensively found in the immediate search results, these techniques are standard for characterizing complex organic molecules like glycocinnamoylspermidines researchgate.netsigmaaldrich.comresearchgate.netchemicalbook.commdpi.comhuji.ac.il. 2D NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about the connectivity of atoms within the molecule researchgate.net. Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in piecing together the structural fragments sigmaaldrich.com.
Comparative Structural Analysis with Related Glycocinnamoylspermidines
This compound shares structural similarities with other antibiotics in the glycocinnamoylspermidine class.
This compound, Cinodine II, and Glycocinnasperimicin D
This compound and Cinodine II are closely related compounds. Both have the molecular formula C37H59N13O13 and an exact mass of 893.44 hodoodo.comuni.luuni.lunih.govmedkoo.com. They are described as isomers nih.gov. Cinodine II is also a broad-spectrum antibiotic medkoo.com. Glycocinnasperimicin D is another compound within the glycocinnamoylspermidine family, with a reported molecular formula of C30H50N10O9 nih.gov. The structural differences between these compounds lie in specific functional groups and the arrangement of their complex molecular frameworks, which include glycosidic linkages, cinnamoyl moieties, and spermidine (B129725) or related polyamine units.
Coumamidine Structural Relationships to this compound
Coumamidines, specifically coumamidine gamma 1 and coumamidine gamma 2, are described as new broad-spectrum antibiotics of the cinodine type nih.gov. They are considered close structural relatives of the cinodines (LL-BM123 gamma 1 and gamma 2, which correspond to this compound and Cinodine II, respectively) nih.gov. Coumamidine gamma 2 has a molecular formula of C33H49N13O13 and a molecular weight of 835.8 g/mol nih.gov. The structural relationship suggests that coumamidines likely share core structural elements with this compound, with variations in peripheral groups or glycosylation patterns. The elucidation of coumamidine structures also involved 2D NMR and mass spectrometry, highlighting the common methodologies used for this class of compounds nih.gov.
Biosynthetic Pathways and Precursor Incorporation Studies of Cinodine I
Elucidation of Biosynthetic Precursors for Cinodine (B1669059) I Moiety Construction
Precursor incorporation studies have been instrumental in identifying the origins of the different parts of the Cinodine I structure. These studies typically involve feeding isotopically labeled compounds to the producing organism and analyzing the resulting labeled antibiotic to determine where the isotopes have been incorporated. nih.govresearchgate.net
Role of Tyrosine in Cinnamoyl Moiety Formation
The cinnamoyl moiety of this compound is derived from the aromatic amino acid tyrosine. researchgate.net Studies using labeled tyrosine have demonstrated its efficient incorporation into this specific part of the molecule, indicating that tyrosine serves as a direct precursor for the formation of the cinnamoyl structure. researchgate.net
Glucosamine (B1671600) as a Precursor for Carbohydrate Moieties
The complex carbohydrate portion of this compound originates from glucosamine. researchgate.net Experimental evidence confirms that glucosamine is the source of the three carbohydrate moieties present in the this compound structure. researchgate.net This highlights the importance of amino sugars in the glycosylation steps during the antibiotic's biosynthesis.
Spermidine (B129725) Moiety Biosynthesis within this compound Structure
The spermidine and guanidino units are integral components of this compound, and their biosynthesis involves the incorporation of several key amino acids. nih.govresearchgate.net
Incorporation of Arginine, Citrulline, and Ornithine
Studies using carbon-14 (B1195169) and carbon-13 labeled intermediates have shown that arginine, citrulline, and ornithine are incorporated with good efficiency into both the spermidine and guanidino groups of this compound. nih.govresearchgate.net These amino acids contribute to the formation of the four-carbon unit characteristic of spermidine. nih.govresearchgate.net The labeled 5-carbon from ornithine or citrulline is found adjacent to the secondary amine in this four-carbon unit, suggesting that free putrescine is not an immediate precursor in this pathway. nih.govresearchgate.net
Derivation of Guanidino Units
The guanidino group present on the hexose (B10828440) sugar moiety of this compound is labeled by both the guanidino group of arginine and the ureido group of citrulline. nih.govresearchgate.net This suggests a metabolic link between these precursors and the formation of the guanidine (B92328) functionality in the antibiotic. It is considered likely that citrulline is converted to arginine before being utilized in this biosynthetic process. nih.govresearchgate.net Notably, other ureido groups within the antibiotic structure were not enriched in these studies. nih.gov
Table 1 summarizes the key precursors and their corresponding moieties in this compound biosynthesis:
| Precursor | Incorporated Moiety(ies) |
| Tyrosine | Cinnamoyl moiety |
| Glucosamine | Carbohydrate moieties |
| Arginine | Spermidine and Guanidino units |
| Citrulline | Spermidine and Guanidino units |
| Ornithine | Spermidine and Guanidino units |
| Arginine (Guanidino) | Guanidino group on hexose sugar |
| Citrulline (Ureido) | Guanidino group on hexose sugar |
Producing Organisms and Natural Product Fermentation
This compound is a natural product, typically obtained through fermentation processes involving specific microorganisms. Cinodine is known to be produced by Nocardia species. uea.ac.uk Related antibiotics, the coumamidines, which are structurally similar to cinodines, are produced by a soil isolate identified as Saccharopolyspora sp. AB 1167L-65 through fermentation. nih.govnih.gov The isolation and structural elucidation of these related compounds from fermentation broths further support the microbial origin of this class of antibiotics. nih.gov
Nocardia Species as Producers of this compound
Cinodine is a compound produced by species belonging to the genus Nocardia. psu.eduuea.ac.ukjst.go.jp Nocardia are aerobic actinomycetes that are widely distributed in the environment, including soil. msdvetmanual.combrieflands.com These bacteria are known for their ability to produce a diverse array of secondary metabolites, including antibiotics. brieflands.comresearchgate.net this compound, along with other cinodine-type antibiotics, has been isolated from the fermentation of Nocardia species. jst.go.jp
Fermentation Strategies for Cinodine-Type Antibiotics
The production of antibiotics like cinodine through fermentation requires careful control of the process. editverse.com Various fermentation strategies can be employed, including batch, fed-batch, and continuous modes. editverse.comniscpr.res.in Fed-batch fermentation, where nutrients are added during the process without removing the product until completion, can be used to enhance antibiotic production by controlling nutrient availability. editverse.com
Studies on related cinodine-type antibiotics, such as coumamidines produced by Saccharopolyspora sp., highlight the role of fermentation in their production. nih.gov Optimizing fermentation media and environmental parameters like oxygen, temperature, and pH are crucial for maximizing the production of secondary metabolites like antibiotics. editverse.comfrontiersin.org The concentration of nutrients, such as inorganic phosphate, can significantly influence the production of various secondary metabolites, including antibiotics. frontiersin.org
Mechanistic Investigations of Cinodine I Action at the Molecular and Cellular Level
Inhibition of Macromolecular Synthesis by Cinodine (B1669059) I
Radioisotopic-labeling studies in Escherichia coli have been instrumental in elucidating the hierarchical effects of Cinodine I on the synthesis of DNA, ribonucleic acid (RNA), and protein. nih.govasm.org
The primary and most immediate effect of this compound is the potent and irreversible inhibition of DNA synthesis. nih.govasm.orgnih.govasm.org Upon introduction of this compound to growing cultures of E. coli, a rapid cessation of DNA synthesis is observed. nih.govasm.org This inhibition is not only immediate but also irreversible, indicating a strong and lasting interaction with its molecular target. nih.govasm.orgasm.org This targeted action against DNA replication is a cornerstone of its antibiotic activity. nih.govasm.orgnih.gov
In contrast to its immediate impact on DNA synthesis, the effect of this compound on RNA synthesis is significantly delayed. nih.govasm.orgnih.gov Studies have shown that RNA synthesis continues for a considerable period, at least 30 minutes, after the complete shutdown of DNA replication before any reduction is observed. asm.org This delayed response suggests that the inhibition of RNA synthesis is likely a secondary consequence of the primary disruption of DNA-related processes, rather than a direct inhibition of the RNA synthesis machinery itself. nih.govasm.org
Investigations into the effect of this compound on protein synthesis have shown that this process remains largely unaffected. nih.govasm.orgnih.gov Even as DNA and, subsequently, RNA synthesis are inhibited, the translation of existing messenger RNA (mRNA) into proteins continues without significant modulation by the antibiotic. nih.govasm.org This specificity further underscores the targeted nature of this compound's mechanism, focusing on nucleic acid synthesis.
| Macromolecule | Effect of this compound | Onset of Inhibition | Reversibility |
| DNA | Potent Inhibition | Immediate | Irreversible |
| RNA | Reduced Synthesis | Delayed | Not specified |
| Protein | Unaffected | Not applicable | Not applicable |
Molecular Interactions of this compound with Deoxyribonucleic Acid
The inhibitory effects of this compound on nucleic acid synthesis are rooted in its direct interactions with DNA. These interactions are characterized by physical binding and the subsequent induction of DNA degradation.
Equilibrium dialysis studies have provided direct evidence that this compound physically binds to DNA. nih.govasm.orgnih.gov This binding is a critical aspect of its mechanism of action, leading to conformational changes in the DNA structure. asm.org Further in vitro studies have demonstrated that this compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for maintaining DNA supercoiling and facilitating replication. asm.orgnih.gov However, it does not inhibit other DNA-binding enzymes like topoisomerase I or BamHI, indicating a degree of specificity in its interaction with enzymes that manipulate DNA structure. asm.orgnih.gov
| Parameter | Observation |
| Binding to DNA | Confirmed through equilibrium dialysis |
| Enzyme Inhibition | Inhibits DNA gyrase in vitro |
| Enzyme Specificity | Does not inhibit topoisomerase I or BamHI |
A significant consequence of the interaction between this compound and DNA is the induction of intracellular DNA degradation. nih.govasm.orgnih.gov Following the initial inhibition of DNA synthesis in E. coli, a breakdown of the cellular DNA is observed. nih.govasm.org This degradation contributes to the potent bactericidal activity of the antibiotic.
Enzymatic Targeting by this compound
This compound, a glycocinnamoylspermidine antibiotic, demonstrates a targeted action against essential bacterial enzymes, primarily DNA gyrase. nih.govasm.org This interaction is a key component of its mechanism of action, leading to the disruption of DNA synthesis and subsequent bacterial cell death. nih.govasm.orgnih.gov
In vitro studies have demonstrated that this compound is an effective inhibitor of bacterial DNA gyrase. Research conducted on the DNA gyrase isolated from Micrococcus luteus revealed that this compound inhibits the supercoiling activity of the enzyme. nih.govasm.org The inhibitory effect is concentration-dependent, with significant inhibition observed at concentrations as low as 0.5 µg/ml. asm.org This inhibition is a result of this compound binding to the DNA, which in turn interferes with the function of DNA gyrase. nih.govasm.org
The following table illustrates the dose-dependent inhibitory effect of this compound on the supercoiling activity of M. luteus DNA gyrase. The data represents the fraction of plasmid DNA that is converted to its supercoiled form in the presence of the enzyme and varying concentrations of the antibiotic.
Table 1: Inhibition of M. luteus DNA Gyrase Supercoiling by this compound
| This compound Concentration (µg/ml) | Fraction of Supercoiled DNA (%) |
|---|---|
| 0 | 100 |
| 0.5 | 60 |
| 1.0 | 45 |
| 2.0 | 30 |
| 5.0 | 15 |
To ascertain the specificity of this compound's inhibitory action, its effect on other DNA-binding enzymes has been investigated. Studies have shown that while this compound effectively inhibits bacterial DNA gyrase, it does not inhibit the activities of topoisomerase I or the restriction enzyme BamHI. nih.govasm.org This lack of inhibition of other DNA-binding enzymes suggests that the in vitro inhibition of DNA gyrase by this compound is specific. nih.govasm.org This specificity is a crucial characteristic, as it indicates that the antibiotic's primary intracellular target is likely DNA gyrase.
The mechanism of this compound's inhibition of DNA gyrase distinguishes it from other well-known classes of DNA gyrase inhibitors.
Quinolones: This class of synthetic antibiotics, which includes nalidixic acid and ciprofloxacin, targets the A subunit of DNA gyrase. asm.org They interfere with the DNA breakage and rejoining step of the gyrase-mediated reaction. asm.orgnih.gov
Coumarins: Natural product antibiotics like novobiocin and coumermycin A1 act by competing with ATP for the binding site on the B subunit of DNA gyrase, thereby inhibiting its ATPase activity. asm.orgnih.govnih.govresearchgate.net
In contrast, this compound, a glycocinnamoylspermidine antibiotic, functions by binding directly to the DNA molecule. nih.govasm.orgnih.gov This binding alters the DNA substrate, which in turn inhibits the activity of DNA gyrase. While the end result is the inhibition of DNA synthesis, the direct interaction with DNA is a distinct mechanism compared to the protein-targeted actions of quinolones and coumarins.
Table 2: Comparison of DNA Gyrase Inhibitor Mechanisms
| Inhibitor Class | Example(s) | Target Subunit | Mechanism of Action |
|---|---|---|---|
| Glycocinnamoylspermidines | This compound | Not Applicable (DNA) | Binds to DNA, inhibiting enzyme activity |
| Quinolones | Nalidixic Acid, Ciprofloxacin | GyrA | Interferes with DNA breakage and rejoining |
| Coumarins | Novobiocin, Coumermycin A1 | GyrB | Competitive inhibitor of ATPase activity |
Cellular Morphological Responses to this compound Exposure
Exposure of bacterial cells to this compound induces distinct and observable changes in their morphology and viability, consistent with the inhibition of DNA replication.
When growing cultures of Escherichia coli are treated with this compound, a notable morphological change occurs. nih.gov Microscopic examination reveals that the bacterial cells continue to elongate but fail to divide. nih.gov This continued growth in the absence of cell division leads to the formation of long, filamentous, serpentine-like structures. nih.gov This phenomenon is a classic indicator of the inhibition of DNA synthesis, as the cell mass continues to increase, but the process of cell division, which is dependent on DNA replication, is halted.
The inhibition of DNA synthesis and the resulting morphological changes have a direct and detrimental impact on bacterial cell viability. The addition of this compound to growing cultures of E. coli results in a rapid and irreversible decline in the number of viable cells. nih.gov While the culture's turbidity may continue to increase for a short period due to cell elongation, the actual count of colony-forming units decreases sharply, indicating the bactericidal nature of the compound. nih.gov This loss of viability underscores the essential role of DNA gyrase in bacterial survival and validates it as the target of this compound.
Chemical Synthesis and Analog Development of Cinodine I and Its Congeners
Synthetic Methodologies for Cinodine (B1669059) I and Key Intermediates
Multi-Step Chemical Synthesis Approaches
Given the complexity of Cinodine I, any chemical synthesis would necessarily involve multiple steps to assemble the various structural components: the modified sugar moiety, the urea (B33335) linkage, the cinnamoyl group, and the spermidine (B129725) polyamine chain. While specific multi-step approaches for the total synthesis of this compound are not detailed in the provided search results, the synthesis of its constituent parts and related structures provides insight into potential strategies. For instance, the formation of glycosyl urea derivatives, a key feature of this compound, involves specific synthetic methodologies (see Section 5.2). The spermidine moiety is a polyamine that would be incorporated through amide bond formation or similar coupling reactions. The cinnamoyl group would likely be introduced via acylation chemistry. The assembly of these fragments in a stereoselective manner, particularly the glycosidic and urea linkages, represents a significant challenge in any multi-step approach.
Synthetic Strategies for Glycosyl Urea Derivatives
The glycosyl urea linkage is a characteristic feature of this compound and related glycoconjugates. The selective synthesis of glycosyl ureas, particularly achieving α-stereoselectivity, can be challenging nih.govnih.gov. Various synthetic strategies have been developed for the formation of this linkage.
One approach involves the in situ generation of α-glycosyl isocyanates from glycosyl azides, followed by trapping with an amine nih.gov. While this method can retain α-stereochemical integrity in the urea-forming step, limitations may arise from moderate selectivity in the initial glycosyl isocyanate formation and the need for additional steps nih.gov.
Another strategy utilizes a modified Staudinger reduction for the synthesis of α-glycosyl ureas nih.gov. More recent developments include highly stereoselective methodologies, such as a two-step procedure involving the nickel-catalyzed conversion of glycosyl trichloroacetimidates to α-trichloroacetamides, followed by reaction with amine nucleophiles in the presence of a base like cesium carbonate nih.govresearchgate.net. This method is reported to proceed with complete retention of stereochemical integrity at the anomeric C-N bond and can facilitate the synthesis of unsymmetrical urea-linked oligosaccharides and glycopeptide conjugates researchgate.net. Other strategies include the reaction of sugar-derived oxazolidinones and carbamates with amines, and modified Curtius rearrangements of sugar carboxylic acids researchgate.net. The synthesis of unprotected sugar phosphinimines from azido (B1232118) sugars, followed by reaction with carbon dioxide, also provides a route to cyclic carbamates of amino sugars researchgate.net.
These diverse strategies highlight the ongoing efforts to develop efficient and stereoselective methods for constructing the glycosyl urea motif found in this compound and other biologically active molecules.
Development of this compound Derivatives and Related Analogs
Research into this compound has led to the identification and development of related antibiotic compounds and analogs, primarily aimed at understanding their biological activity and potential therapeutic applications.
Design and Synthesis of Cinodine-Type Antibiotics (e.g., Coumamidines)
Coumamidines are a class of new broad-spectrum antibiotics that are considered to be of the Cinodine type, related to the glycocinnamoylspermidines medkoo.comgoogle.comresearchgate.netnih.govmedchemexpress.com. These compounds are produced by microbial fermentation, specifically by Saccharopolyspora sp. AB 1167L-65 nih.gov. Several forms of Coumamidines have been identified, including Coumamidine γ1 and γ2 medchemexpress.comnih.govacs.org. Like Cinodine, Coumamidines exhibit broad-spectrum antibacterial activity researchgate.netnih.govmedchemexpress.com. While their discovery and structural elucidation have been reported, detailed chemical synthesis routes for Coumamidines are not extensively described in the provided search results, with one source stating that partial or total syntheses have not been reported nih.gov. This suggests that, similar to this compound, the complexity of their structure presents significant synthetic challenges.
Structure-Activity Relationship Studies for Enhanced Biological Properties
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity and for designing analogs with improved properties wm.edu. This compound is known to inhibit bacterial DNA gyrase researchgate.netnih.govasm.org. SAR studies in the context of DNA gyrase inhibitors, including those related to Cinodine and Coumamidines, aim to identify structural features essential for binding to the enzyme and inhibiting its function researchgate.netresearchgate.net.
Biological Activity Spectrum and Mechanisms of Resistance to Cinodine I
Broad-Spectrum Antibacterial Activity Assessments
Cinodine (B1669059) I, also known as LL-BM123γ, exhibits potent bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria nih.gov. Upon exposure to Cinodine I, susceptible bacteria such as Escherichia coli experience a rapid and irreversible inhibition of deoxyribonucleic acid (DNA) synthesis, leading to a swift decline in viable cell numbers nih.govasm.org. Morphological changes, including cell elongation and the formation of serpentine-like structures, have been observed in antibiotic-treated E. coli cultures nih.gov. While DNA synthesis is immediately halted, ribonucleic acid (RNA) synthesis is reduced after a delay, and protein synthesis remains largely unaffected nih.gov.
This compound and its related compounds have demonstrated a broad spectrum of activity. While specific Minimum Inhibitory Concentration (MIC) data from recent comprehensive panels are not widely available in the literature, initial studies characterized its efficacy against several clinically important pathogens. The antibacterial spectrum includes activity against strains that are resistant to other classes of antibiotics, such as aminoglycosides.
| Bacterial Genus/Group | Activity Status |
|---|---|
| Escherichia | Active |
| Proteus | Active |
| Enterobacter-Klebsiella | Active |
| Serratia | Active |
| Salmonella | Active |
| Acinetobacter | Active |
| Pseudomonas | Active |
| Gram-positive bacteria | Active |
Direct comparative studies evaluating the potency of this compound against nalidixic acid are not extensively documented in the available scientific literature. However, research on related glycocinnamoylspermidine antibiotics has compared their performance to aminoglycoside antibiotics, which are also broad-spectrum agents. In these parallel tests, a derivative of the this compound family was found to be equal to or more potent than reference aminoglycosides against a variety of Gram-negative strains. Against clinical isolates of Pseudomonas aeruginosa, its potency was comparable to gentamicin and amikacin.
Bacterial Resistance Mechanisms to this compound
The primary intracellular target of this compound is the bacterial enzyme DNA gyrase (topoisomerase II) asm.org. This enzyme is essential for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. This compound inhibits the supercoiling activity of DNA gyrase, which is consistent with its rapid inhibition of DNA synthesis in bacterial cells asm.org. The binding of this compound to DNA has also been demonstrated, which may contribute to its mechanism of action nih.gov.
There is a notable lack of specific studies in the scientific literature detailing the isolation and characterization of bacterial mutants with acquired resistance specifically to this compound. Research on antibiotic resistance has historically focused on more widely used clinical agents. Therefore, no characterized Cinodine-resistant Escherichia coli mutants or other bacterial strains are described in the available research.
Due to the absence of characterized Cinodine-resistant mutants, the precise molecular basis of resistance to this specific antibiotic has not been elucidated. However, based on its known mechanism of action—the inhibition of DNA gyrase—it is scientifically plausible to infer potential resistance mechanisms by examining resistance to other antibiotics that target the same enzyme, such as the quinolones (e.g., nalidixic acid).
For quinolones, the most common mechanism of resistance involves alterations of the target enzymes, DNA gyrase and the related topoisomerase IV. This typically occurs through point mutations in the genes that encode the subunits of these enzymes, primarily gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. These mutations, often occurring in specific regions known as the Quinolone Resistance-Determining Regions (QRDRs), can reduce the binding affinity of the antibiotic to the enzyme-DNA complex, thereby rendering the drug less effective. It is conceivable that a similar mechanism, involving mutations in DNA gyrase genes, could confer resistance to this compound, although this has not been experimentally demonstrated.
Other general mechanisms of antibiotic resistance, such as the active efflux of the drug from the bacterial cell or enzymatic inactivation of the antibiotic, could also potentially contribute to resistance against this compound, but this remains speculative without specific research findings.
Computational and Modeling Approaches in Cinodine I Research
Molecular Docking Simulations for Cinodine (B1669059) I-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For many DNA gyrase inhibitors, these simulations are crucial for understanding their mechanism of action.
Binding Site Analysis within DNA Gyrase Subunits (e.g., GyrB)
While the GyrB subunit of DNA gyrase is a known target for various antibiotics, specific molecular docking studies detailing the binding site analysis of Cinodine I within GyrB are not described in the available research. General studies on other inhibitors have identified key residues and interactions within the ATP binding site of GyrB, but this specific information is not available for this compound.
Molecular Dynamics Simulations to Elucidate Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules, allowing researchers to understand the dynamic behavior of the this compound-DNA gyrase complex over time. However, there are no specific MD simulation studies published that focus on this compound to elucidate the dynamics of its interaction with DNA gyrase. Such studies would be valuable to understand the stability of the binding and the conformational changes that may occur upon binding.
In Silico Methodologies for Identifying Biological Targets and Repurposing Potential
In silico methods are instrumental in identifying potential biological targets for compounds and exploring their repurposing potential. These computational approaches can screen a compound against a vast library of biological targets to predict potential interactions. For this compound, there is no available research detailing the use of such methodologies to identify novel biological targets beyond DNA gyrase or to explore its potential for repurposing against other diseases.
Computational Insights into Structure-Activity Relationships of this compound and Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates by identifying the key chemical features responsible for their biological activity. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models are powerful tools in this process. There is a lack of published computational studies providing insights into the SAR of this compound and its analogs, which would be essential for the rational design of more potent derivatives.
Future Research Directions and Academic Translational Perspectives for Cinodine I
Exploration of Novel Cinodine (B1669059) I Derivatives with Modified Activity Profiles
The generation of novel derivatives of Cinodine I with modified activity profiles is a promising avenue for future research. By leveraging the known structure of this compound, researchers can employ several strategies to create analogues with enhanced potency, altered target specificity, or improved pharmacokinetic properties.
Semi-synthesis and Biocatalysis:
One approach is the semi-synthesis of this compound derivatives. This involves chemically modifying the core structure of this compound, which can be isolated from its natural producer, a Nocardia species nih.gov. Key functional groups on the cinnamoyl, spermidine (B129725), or carbohydrate moieties could be targeted for modification. For instance, alterations to the cinnamoyl group could influence DNA binding affinity, while modifications to the spermidine linker could affect cellular uptake.
Another strategy is the use of biocatalysis, employing enzymes to selectively modify the this compound scaffold. This can lead to the creation of novel derivatives that are difficult to produce through traditional chemical synthesis.
Combinatorial Biosynthesis:
A more advanced approach involves combinatorial biosynthesis, which utilizes genetic engineering to modify the biosynthetic pathway of this compound to produce novel derivatives researchgate.net. By introducing, deleting, or modifying genes within the biosynthetic gene cluster, it is possible to generate a library of this compound analogues with diverse structural modifications. This technique has been successfully applied to other classes of antibiotics to generate derivatives with improved therapeutic properties researchgate.net.
The following table outlines potential modifications and their expected impact on the activity of this compound:
| Modification Site | Potential Modification | Expected Impact on Activity |
| Cinnamoyl Moiety | Alteration of substituents on the aromatic ring | Modified DNA binding affinity and specificity |
| Spermidine Linker | Variation in length and flexibility | Altered cellular uptake and target interaction |
| Carbohydrate Moieties | Glycosylation with different sugar units | Changes in solubility and target recognition |
These strategies for creating novel derivatives could lead to the development of new antibiotic candidates with improved efficacy and a broader spectrum of activity.
Advanced Mechanistic Studies Utilizing Modern Biological Techniques
While early studies established that this compound inhibits DNA synthesis, a more detailed understanding of its mechanism of action can be achieved through the application of modern biological techniques nih.govnih.gov. Elucidating the precise molecular interactions between this compound and its target will be crucial for its future development.
High-Resolution Structural Biology:
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of this compound in complex with its DNA target. This would provide detailed insights into the specific binding mode and the conformational changes induced in both the drug and the DNA.
Advanced Biophysical Techniques:
A range of biophysical techniques can be used to further characterize the interaction between this compound and DNA. These include:
Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the drug-DNA interaction.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.
Fluorescence-based Assays: To study the displacement of DNA intercalators and groove binders, providing information on the binding site selectivity nih.gov.
In Vivo Target Engagement and Cellular Response:
To understand the effects of this compound within a cellular context, techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) could be used to map the genome-wide binding sites of the compound. Furthermore, super-resolution microscopy could be employed to visualize the localization of this compound within bacterial cells and its effect on DNA replication and segregation.
The following table summarizes advanced techniques and their potential applications in studying this compound's mechanism of action:
| Technique | Application to this compound Research |
| X-ray Crystallography/Cryo-EM | High-resolution structure of this compound-DNA complex |
| Surface Plasmon Resonance (SPR) | Quantitative analysis of binding affinity and kinetics |
| Isothermal Titration Calorimetry (ITC) | Determination of thermodynamic parameters of binding |
| ChIP-seq | Genome-wide mapping of this compound binding sites |
| Super-resolution Microscopy | Visualization of this compound localization and cellular effects |
Integration of Multi-Omics Approaches in this compound Research
The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound treatment and uncover mechanisms of resistance mdpi.comresearchgate.netresearchgate.net.
Genomics and Transcriptomics:
Comparative genomics of this compound-resistant and susceptible bacterial strains can identify genetic mutations responsible for resistance. Transcriptomic analysis, using techniques like RNA-sequencing, can reveal changes in gene expression patterns in response to this compound exposure, highlighting the cellular pathways that are affected by the antibiotic nih.gov.
Proteomics and Metabolomics:
Proteomic studies can identify changes in protein expression levels upon treatment with this compound, providing insights into the cellular stress responses and adaptive mechanisms. Metabolomics can be used to analyze the metabolic perturbations caused by the antibiotic, offering a deeper understanding of its impact on cellular physiology nih.gov.
The integration of these multi-omics datasets can help to construct a comprehensive model of this compound's mechanism of action and the cellular networks involved in its activity and resistance.
Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis and Diversification
Synthetic biology and metabolic engineering offer powerful tools to enhance the production of this compound and to generate novel derivatives nih.govnih.govresearchgate.netnih.gov.
Biosynthetic Pathway Elucidation and Refactoring:
The biosynthesis of this compound is known to involve the precursors tyrosine and glucosamine (B1671600) jst.go.jpjst.go.jpamanote.com. A crucial first step for metabolic engineering is the complete elucidation of the this compound biosynthetic gene cluster. Once identified, this cluster can be refactored and expressed in a heterologous host, such as Streptomyces coelicolor or Escherichia coli, which may be more amenable to genetic manipulation and industrial-scale fermentation nih.govresearchgate.net.
Metabolic Engineering for Improved Titer:
Metabolic engineering strategies can be employed to increase the production yield of this compound. This can involve:
Overexpression of key biosynthetic genes.
Increasing the supply of precursors, such as tyrosine and glucosamine.
Deleting competing metabolic pathways.
Synthetic Biology for Structural Diversification:
Synthetic biology tools can be used to engineer the biosynthetic pathway to produce novel this compound analogues. This can be achieved by introducing enzymes from other biosynthetic pathways to modify the core structure or by altering the substrate specificity of existing enzymes nih.gov. This approach, often referred to as "mutasynthesis," can lead to the generation of a wide range of novel compounds with potentially improved properties.
The integration of synthetic biology and metabolic engineering holds significant promise for the sustainable and efficient production of this compound and its derivatives, facilitating their further development as therapeutic agents nih.govresearchgate.net.
Q & A
Basic Research Question: What validated experimental methods are recommended to establish the biochemical properties of Cinodine I?
Answer:
To characterize this compound’s biochemical properties (e.g., solubility, stability, binding affinity), researchers should employ a tiered approach:
- Spectroscopic Analysis : Use NMR and mass spectrometry for structural elucidation, ensuring calibration with reference standards .
- Thermodynamic Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding interactions with target molecules, controlling for buffer pH and temperature .
- Chromatographic Purity Assays : Validate HPLC protocols with triplicate runs to assess batch consistency and degradation products .
Basic Research Question: How can researchers design a robust in vitro assay to evaluate this compound’s mechanism of action?
Answer:
A well-designed in vitro assay requires:
- Controlled Variables : Standardize cell lines, culture conditions, and inhibitor concentrations to minimize variability .
- Dose-Response Curves : Use logarithmic dosing (e.g., 1 nM–100 µM) to calculate IC50/EC50 values, paired with statistical validation (e.g., ANOVA with post-hoc tests) .
- Negative/Positive Controls : Include known inhibitors/agonists to contextualize results and confirm assay validity .
Advanced Research Question: How should contradictory data on this compound’s efficacy across preclinical models be systematically analyzed?
Answer:
Resolving contradictions involves:
- Meta-Analysis : Aggregate data from independent studies (e.g., murine vs. primate models) to identify trends in bioavailability, dosage, or species-specific responses .
- Confounder Mapping : Evaluate experimental variables (e.g., administration routes, pharmacokinetic sampling intervals) that may skew outcomes .
- In Silico Modeling**: Apply computational tools (e.g., molecular dynamics simulations) to predict binding kinetics under varying physiological conditions .
Advanced Research Question: What strategies can address gaps in understanding this compound’s off-target effects in complex biological systems?
Answer:
Advanced methodologies include:
- Proteome-Wide Screening : Use affinity pulldown assays coupled with LC-MS/MS to identify unintended protein interactions .
- CRISPR-Cas9 Knockout Models : Validate off-target pathways by silencing candidate genes and measuring phenotypic rescue .
- Network Pharmacology : Construct interaction networks (e.g., STRING, KEGG) to map systemic effects and prioritize pathways for validation .
Advanced Research Question: How can researchers optimize the translational relevance of this compound studies from in vitro to in vivo models?
Answer:
Enhance translational rigor via:
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Integrate in vitro potency data with in vivo absorption/distribution parameters to predict efficacious doses .
- Tissue-Specific Biomarkers : Identify surrogate markers (e.g., cytokine levels, histopathology) that correlate with therapeutic outcomes across models .
- Heterogeneous Cohort Design : Incorporate genetic diversity in animal models to mimic human population variability .
Basic Research Question: What criteria define a rigorous literature review framework for this compound-related studies?
Answer:
A systematic review should:
- Use PICOT Framework : Define Population, Intervention, Comparison, Outcome, and Timeframe to structure inclusion/exclusion criteria .
- Assess Bias : Apply tools like Cochrane Risk of Bias Tool to evaluate study quality, prioritizing peer-reviewed, primary-source data .
- Synthesize Mechanistic Insights : Categorize findings by molecular targets (e.g., enzyme inhibition, receptor modulation) to identify consensus vs. outlier results .
Advanced Research Question: How can researchers reconcile discrepancies between this compound’s in silico predictions and empirical data?
Answer:
Address discrepancies through:
- Parameter Refinement : Recalibrate computational models using experimental data (e.g., binding free energy, solvent accessibility) to improve predictive accuracy .
- Experimental Triangulation : Validate in silico findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity, enzymatic assays for activity) .
- Error Propagation Analysis : Quantify uncertainties in computational inputs (e.g., force field selection) and their impact on output reliability .
Basic Research Question: What ethical and methodological standards apply to human cell-based studies of this compound?
Answer:
Adhere to:
- Institutional Review Board (IRB) Protocols : Ensure informed consent for donor-derived cells and anonymization of sensitive data .
- Good Laboratory Practice (GLP) : Document reagent sources, passage numbers, and contamination checks (e.g., mycoplasma testing) .
- Reproducibility Measures : Share raw data and analysis scripts via public repositories (e.g., Zenodo, Figshare) to facilitate replication .
Advanced Research Question: What experimental frameworks are suitable for comparative studies of this compound analogs?
Answer:
For analog comparison:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups and measure changes in potency/selectivity .
- Free Energy Perturbation (FEP) Calculations : Predict relative binding energies of analogs to prioritize synthesis .
- High-Throughput Screening (HTS) : Use robotics-assisted assays to test analogs across multiple targets and concentrations .
Advanced Research Question: How can machine learning enhance the discovery of this compound’s novel therapeutic applications?
Answer:
Leverage ML by:
- Feature Engineering : Train models on multi-omics data (transcriptomics, proteomics) to predict novel indications .
- Transfer Learning : Adapt pre-trained models (e.g., BERT for literature mining) to extract hidden correlations in this compound datasets .
- Validation via Wet-Lab Experiments : Prioritize ML-predicted targets for in vitro validation to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
